N-(4-ethyl-1,2,4-triazol-3-yl)-5-methyl-1,2-thiazole-3-carboxamide
Description
N-(4-ethyl-1,2,4-triazol-3-yl)-5-methyl-1,2-thiazole-3-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a triazole ring and a thiazole ring, both of which are known for their significant biological activities
Properties
IUPAC Name |
N-(4-ethyl-1,2,4-triazol-3-yl)-5-methyl-1,2-thiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5OS/c1-3-14-5-10-12-9(14)11-8(15)7-4-6(2)16-13-7/h4-5H,3H2,1-2H3,(H,11,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKQQOSDWFKGSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1NC(=O)C2=NSC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-1,2,4-triazol-3-yl)-5-methyl-1,2-thiazole-3-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and ethyl acetoacetate under reflux conditions.
Formation of the Thiazole Ring: The thiazole ring is often formed via a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling of Rings: The final step involves coupling the triazole and thiazole rings through a carboxamide linkage, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening methods to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethyl-1,2,4-triazol-3-yl)-5-methyl-1,2-thiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Alkyl halides, in the presence of a base like sodium hydride or potassium carbonate, under reflux conditions.
Major Products
Scientific Research Applications
Medicinal Chemistry: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new therapeutic agents.
Materials Science: Its unique structural features make it suitable for use in the design of novel materials with specific electronic and optical properties.
Biological Research: The compound can be used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-(4-ethyl-1,2,4-triazol-3-yl)-5-methyl-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and thiazole rings can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial activity or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethyl-1,2,4-triazol-3-yl)-5-methyl-1,2-thiazole-3-carboxamide
- 2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
- N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-6-methoxypyrimidin-4-amine
Uniqueness
This compound stands out due to its specific combination of triazole and thiazole rings, which confer unique electronic and steric properties. These features can enhance its binding affinity to molecular targets and improve its stability under various conditions, making it a valuable compound for further research and development.
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